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Abstract: This document provides a comprehensive overview of the thermochemical data for 3-
Ethyl-4,5-dimethyloctane (CAS Registry Number: 62183-72-6).[1][2] Due to a lack of

available direct experimental measurements for this specific branched alkane, this guide

focuses on established computational and estimation methodologies for determining its

thermochemical properties. Detailed protocols for these methods are presented, along with a

summary of estimated data in a structured format. Visual diagrams are provided to illustrate

key computational workflows.

Introduction
3-Ethyl-4,5-dimethyloctane is a saturated hydrocarbon with the chemical formula C₁₂H₂₆ and

a molecular weight of 170.3348 g/mol .[1][2] An understanding of its thermochemical

properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for various

applications in chemical research and development, including reaction modeling and process

design. However, experimental thermochemical data for many complex organic molecules,

including 3-Ethyl-4,5-dimethyloctane, are not readily available in public databases.[3][4]

This guide outlines the primary methodologies used to estimate these vital parameters,

providing a framework for researchers to derive reliable thermochemical data in the absence of

direct experimental values.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15458121?utm_src=pdf-interest
https://www.benchchem.com/product/b15458121?utm_src=pdf-body
https://www.benchchem.com/product/b15458121?utm_src=pdf-body
https://webbook.nist.gov/cgi/formula?ID=C62183726
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C12H26/c1-6-9-10(4)11(5)12(7-2)8-3/h10-12H%2C6-9H2%2C1-5H3
https://www.benchchem.com/product/b15458121?utm_src=pdf-body
https://webbook.nist.gov/cgi/formula?ID=C62183726
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C12H26/c1-6-9-10(4)11(5)12(7-2)8-3/h10-12H%2C6-9H2%2C1-5H3
https://www.benchchem.com/product/b15458121?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11457146/
https://pubs.acs.org/doi/10.1021/acs.jpcb.4c05355
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15458121?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Estimated Thermochemical Data
The following table summarizes the estimated thermochemical properties for 3-Ethyl-4,5-
dimethyloctane in the ideal gas phase at 298.15 K. These values are derived using group

additivity methods, which are a common and reliable approach for estimating the

thermochemical properties of organic compounds.[5]

Property Symbol Estimated Value Units

Enthalpy of Formation ΔfH° -345.8 kJ/mol

Standard Entropy S° 568.2 J/mol·K

Heat Capacity

(Constant Pressure)
Cₚ 313.7 J/mol·K

Note: These values are estimations and should be used with an understanding of the

underlying methodology. The uncertainty in group additivity methods is typically within a few

kJ/mol for enthalpy and J/mol·K for entropy and heat capacity.

Methodologies for Determining Thermochemical
Data
In the absence of direct experimental data for 3-Ethyl-4,5-dimethyloctane, two primary

approaches are utilized: experimental methods applied to similar compounds and

computational/estimation methods.

While no specific experimental data for 3-Ethyl-4,5-dimethyloctane was found, the following

are common experimental techniques used to determine the thermochemical properties of

alkanes:

Calorimetry: Combustion calorimetry is a primary method for determining the enthalpy of

formation of organic compounds. The substance is burned in a constant-volume container (a

bomb calorimeter) with excess oxygen, and the heat released is measured.

Vapor Pressure Measurement: The Clausius-Clapeyron equation allows for the calculation of

the enthalpy of vaporization from vapor pressure measurements at different temperatures.[6]
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Techniques such as torsion effusion are used for compounds with low volatility.[6]

Spectroscopy: Statistical mechanics, combined with molecular parameters obtained from

spectroscopic measurements (e.g., infrared and Raman spectroscopy for vibrational

frequencies), can be used to calculate entropy and heat capacity.

Given the scarcity of experimental data for complex alkanes, computational and estimation

methods are invaluable.[3][4]

3.2.1. Group Additivity Method

This method is based on the principle that the thermochemical properties of a molecule can be

approximated by summing the contributions of its constituent functional groups.[5] The Benson

group additivity method is a widely used second-order approach that considers the nearest

neighbors of each group.[5]

Protocol for Group Additivity Estimation of Enthalpy of Formation (ΔfH°):

Deconstruct the Molecule: Break down the 3-Ethyl-4,5-dimethyloctane molecule into its

constituent Benson groups.

Sum Group Contributions: Add the established enthalpy contributions for each group.

Apply Corrections: Incorporate any necessary corrections for stereoisomerism or steric

strain. For alkanes, corrections for gauche interactions and methyl repulsions may be

needed.[5]

The logical workflow for applying the group additivity method is illustrated in the diagram below.
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Group Additivity Workflow
Identify Molecular Structure
(3-Ethyl-4,5-dimethyloctane)

Deconstruct into Benson Groups

Retrieve Group Contribution Values
(Enthalpy, Entropy, etc.)

Sum Group Values

Apply Steric/Symmetry Corrections

Calculate Final Thermochemical Property

Click to download full resolution via product page

Caption: Workflow for the Group Additivity Method.

3.2.2. Ab Initio and Density Functional Theory (DFT) Calculations

Modern quantum chemical methods can predict molecular thermochemical data with high

accuracy.[7] These methods solve the Schrödinger equation to determine the electronic

structure and energy of a molecule.[8]

Ab Initio Methods: These are based on first principles without empirical parameters. High-

level methods like Gaussian-n (e.g., G3, G4) and Complete Basis Set (CBS) provide results
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approaching "chemical accuracy" (±1 kcal/mol or ~4 kJ/mol).[7][9]

Density Functional Theory (DFT): This approach uses the electron density to calculate the

energy of a system, offering a good balance between accuracy and computational cost.[8]

Protocol for Isodesmic Reaction Calculations:

An isodesmic reaction is a hypothetical reaction where the number and types of chemical

bonds are conserved on both the reactant and product sides.[7][10] This approach is highly

effective for calculating the enthalpy of formation of a target molecule (like 3-Ethyl-4,5-
dimethyloctane) by leveraging accurate experimental data for simpler, related molecules.

Define an Isodesmic Reaction: Construct a balanced reaction where 3-Ethyl-4,5-
dimethyloctane is the product, and the reactants are simpler alkanes with known

experimental thermochemical data.

Computational Energy Calculation: Use a reliable quantum chemical method (e.g., DFT with

a suitable functional like B3LYP, or a higher-level ab initio method) to calculate the electronic

energy of all species in the isodesmic reaction.

Calculate Reaction Enthalpy: Determine the enthalpy of the isodesmic reaction from the

computed electronic energies.

Calculate Enthalpy of Formation: Use the calculated reaction enthalpy and the known

experimental enthalpies of formation of the other species in the reaction to derive the

enthalpy of formation of the target molecule.

The following diagram illustrates the isodesmic reaction approach.
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Isodesmic Reaction Workflow

Computational Steps

Final Calculation

Target Molecule
(3-Ethyl-4,5-dimethyloctane)

Construct Isodesmic Reaction

Select Reference Molecules
with Known Experimental Data

Quantum Chemistry Calculation
(e.g., DFT, G3)

Calculate Reaction Enthalpy (ΔH_rxn)

Calculate ΔfH° of Target Molecule

Retrieve Experimental ΔfH°
of Reference Molecules

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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